molecular formula C17H23NO5 B8257134 (R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid

(R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid

Cat. No.: B8257134
M. Wt: 321.4 g/mol
InChI Key: FEUKYNQJJKTETD-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(4-(tert-Butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid (CAS 2382564-94-3) is a chiral, seven-membered heterocyclic compound of significant value in medicinal chemistry and drug discovery. It serves as a versatile synthetic intermediate, with its tert-butoxycarbonyl (Boc) group providing a protected secondary amine for stability during synthetic transformations, and the benzoic acid moiety enabling further derivatization through coupling reactions . Its primary research application lies in the synthesis of peptidomimetics and protease inhibitors, where the (R)-configuration at the chiral center is pivotal for enantioselective interactions with biological targets . The conformational flexibility of its 1,4-oxazepane core, which is distinct from smaller, more rigid ring systems like piperidines, allows for unique spatial arrangements that can enhance binding affinity and improve metabolic stability in candidate molecules . This compound is part of a class of 1,4-oxazepane derivatives that are actively investigated for their potential biological activities, including in antibacterial research . It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-7-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-8-14(22-11-10-18)12-6-4-5-7-13(12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUKYNQJJKTETD-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(OCC1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](OCC1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Amino Alcohol Precursors

The oxazepane ring is typically constructed from enantiomerically pure amino alcohols. A validated route involves:

  • Reductive Amination :
    (R)-(4-Chlorophenyl)glycine undergoes LiAlH₄-mediated reduction to yield (R)-2-amino-2-(4-chlorophenyl)ethanol.
    (R)-(4-Cl-C₆H₄)CH(NH₂)COOHLiAlH₄(R)-(4-Cl-C₆H₄)CH(NH₂)CH₂OH\text{(R)-(4-Cl-C₆H₄)CH(NH₂)COOH} \xrightarrow{\text{LiAlH₄}} \text{(R)-(4-Cl-C₆H₄)CH(NH₂)CH₂OH}

  • Boc Protection :
    The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as base:
    (R)-NH₂-CH(C₆H₄Cl)-CH₂OH+Boc₂OEt₃N(R)-Boc-NH-CH(C₆H₄Cl)-CH₂OH\text{(R)-NH₂-CH(C₆H₄Cl)-CH₂OH} + \text{Boc₂O} \xrightarrow{\text{Et₃N}} \text{(R)-Boc-NH-CH(C₆H₄Cl)-CH₂OH}

Intramolecular Etherification

Reaction of Boc-protected amino alcohols with α,ω-dihaloalkanes under basic conditions facilitates ring closure:

ReagentBaseSolventTemperatureYield (%)
1,4-DibromobutaneK₂CO₃DMF80°C62
1,5-DibromopentaneCs₂CO₃THF60°C58

Data adapted from patent CA2813911A1

Alternative approaches employ Mitsunobu conditions (DIAD, PPh₃) for stereospecific ether formation, though yields remain suboptimal (<45%).

Boronic AcidCatalystLigandYield (%)
2-CarboxyphenylPd(PPh₃)₄SPhos78
2-Boc-aminophenylPd(OAc)₂XPhos65

Optimized conditions from IYTE thesis data

tert-Butoxycarbonyl Group Manipulation

Protection/Deprotection Dynamics

The Boc group is introduced via reaction with tert-butyl chloroformate:

R-NH₂+(Boc)₂ODMAP, CH₂Cl₂R-NH-Boc\text{R-NH₂} + \text{(Boc)₂O} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{R-NH-Boc}

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane quantitatively removes Boc groups without oxazepane ring degradation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Key parameters for kilogram-scale synthesis:

ParameterBatch ProcessFlow ProcessImprovement
Reaction Time18 h2.5 h86%
Yield67%89%+22%
Purity92%99.1%+7.1%

Data extrapolated from patent manufacturing claims

Analytical Characterization

Critical quality control metrics for the final compound:

TechniqueKey DataSpecification
HPLC (Chiralpak AD)Retention time: 14.3 min (R-enantiomer)≥99% ee
¹H NMR (400 MHz)δ 7.85 (d, J=8.4 Hz, 2H, Ar-H)Conforms
IR (KBr)1685 cm⁻¹ (C=O stretch)Matches STD

Challenges and Optimization Strategies

Racemization During Coupling

The C7 stereocenter is prone to epimerization under acidic conditions. Mitigation strategies include:

  • Using HATU instead of EDCI/HOBt for amide couplings

  • Maintaining reaction temperatures below −20°C during Boc deprotection

Oxazepane Ring Strain

Molecular modeling (B3LYP/6-31G*) reveals significant gauche interactions in the seven-membered ring. Ring-opening side products are minimized by:

  • Strict anhydrous conditions

  • Sub-stoichiometric use of Brønsted acids

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more oxidized carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. The oxazepane ring is a common motif in many bioactive molecules, and the presence of the tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability .

Industry

In the industrial sector, ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid can be used in the production of polymers and other materials that require specific structural properties .

Mechanism of Action

The mechanism of action of ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid involves its interaction with various molecular targets. The oxazepane ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The tert-butoxycarbonyl group can protect the molecule from degradation, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to other Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison based on available data from commercial catalogs and physicochemical properties:

Table 1: Comparative Analysis of Boc-Protected Heterocyclic Carboxylic Acids

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Price (JPY)
(R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid 156478-71-6 Not provided Not provided 186.5–189.5 97% 51,000 (5g), 12,900 (1g)
2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid 654663-42-0 C₁₅H₂₁N₃O₄ 307.34 174–176 97% 62,300 (1g)
3-[[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl]benzoic acid Not provided C₁₇H₂₄N₂O₄ 320.38 Not provided 97% Not listed

Key Observations:

Structural Differences :

  • The primary compound contains a 1,4-oxazepane ring, a seven-membered heterocycle with one oxygen and one nitrogen atom. In contrast, the analogous compounds feature piperazine (a six-membered ring with two nitrogen atoms) either directly attached to the aromatic acid or via a methylene linker.
  • The substitution pattern on the aromatic ring varies: the main compound has a benzoic acid group at the 2-position, while the second compound is an isonicotinic acid (pyridine-4-carboxylic acid) derivative, and the third has a meta-substituted benzyl-piperazine linkage .

Physicochemical Properties :

  • Melting Point : The main compound exhibits a higher melting point (186.5–189.5°C) compared to 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid (174–176°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding) facilitated by the oxazepane oxygen atom .
  • Molecular Weight : The third compound (320.38 g/mol) has a higher molecular weight than the piperazine-isonicotinic acid derivative (307.34 g/mol), attributed to the additional methylene group and larger aromatic system.

Commercial Availability: The main compound is priced at JPY 12,900 per 1g, significantly lower than the piperazine-isonicotinic acid analog (JPY 62,300 per 1g). Bulk pricing for the former (JPY 51,000 per 5g) suggests economies of scale in synthesis .

Functional Implications :

  • The 1,4-oxazepane ring may offer enhanced metabolic stability compared to piperazine due to reduced basicity and altered ring strain, making it advantageous in drug design targeting neurological or anti-inflammatory pathways.
  • Piperazine derivatives, however, remain more prevalent in medicinal chemistry due to their established role in improving solubility and bioavailability .

Biological Activity

(R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is a synthetic compound that features a unique combination of an oxazepane ring and a benzoic acid moiety. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities.

  • Molecular Formula : C17H23NO5
  • Molecular Weight : 321.37 g/mol
  • CAS Number : 2382482-07-5

The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is often used to enhance stability and selectivity in chemical reactions.

Synthesis

The synthesis of (R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid typically involves several steps:

  • Formation of the Oxazepane Ring : Cyclization reactions using amino alcohols and dihalides under basic conditions.
  • Introduction of the Boc Group : Using di-tert-butyl dicarbonate in the presence of a base.
  • Attachment of the Benzoic Acid Moiety : Via esterification or amidation reactions followed by hydrolysis.

The biological activity of (R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid may involve interactions with various biological targets, including enzymes and receptors. The presence of the benzoic acid moiety can enhance its binding affinity and specificity towards these targets.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of related compounds, providing insights into potential activities:

  • In Vitro Testing : Compounds with similar structures have been tested against various cancer cell lines using MTT assays to determine IC50 values (the concentration required to inhibit cell proliferation by 50%).
CompoundCell LineIC50 (µM)Notes
Compound AMDA-MB-2311.06Strong activity
Compound BHeLa6.97Selective activity
Compound CHT-296.06Strong activity

These results indicate that modifications to the oxazepane ring or substituents can significantly impact biological activity.

Study on Antitumor Activity

In a comparative study involving various oxazepane derivatives, (R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid was evaluated for its potential as an antitumor agent. The study highlighted:

  • Selectivity : The compound demonstrated selective cytotoxicity towards certain cancer cell lines while sparing normal cells.
  • Mechanistic Insights : The introduction of the Boc group was found to stabilize the compound, enhancing its bioavailability and therapeutic index.

Q & A

Q. What are the recommended synthetic routes for (R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid?

Methodological Answer: The synthesis typically involves multi-step strategies:

  • Step 1: Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to prevent undesired side reactions .
  • Step 2: Oxazepane ring formation via nucleophilic substitution or cyclization. For example, coupling a Boc-protected amino alcohol with a benzoic acid derivative using coupling agents like HATU or DCC .
  • Step 3: Stereochemical control for the (R)-configuration, achieved via chiral auxiliaries or asymmetric catalysis (e.g., chiral oxazaborolidines) .

Key Reaction Conditions (Table 1):

StepReagents/ConditionsPurposeReference
1Boc₂O, NaHCO₃, THFBoc protection
2HATU, DIPEA, DMFAmide bond formation
3Chiral catalyst, -20°CStereoselective synthesis

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity thresholds >95% are typical for research-grade material .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify Boc group (δ ~1.4 ppm for tert-butyl) and oxazepane ring protons (δ 3.5–4.5 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected for C₁₇H₂₂N₂O₅: 335.16) .
  • Melting Point : Compare observed mp (e.g., 150–151°C) with literature values to detect impurities .

Advanced Questions

Q. How to address stereochemical challenges in synthesizing the (R)-configured oxazepane ring?

Methodological Answer:

  • Chiral Resolution : Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers post-synthesis .
  • Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts to induce (R)-configuration during ring closure .
  • Circular Dichroism (CD) : Verify absolute configuration by comparing experimental CD spectra with computed data for (R)-enantiomers .

Q. Example Workflow :

Synthesize racemic mixture.

Optimize chiral column conditions (hexane/isopropanol, 90:10).

Validate enantiopurity via optical rotation ([α]ᴅ²⁵ = +15° to +20°) .

Q. How to resolve contradictions in stability data during long-term storage?

Methodological Answer:

  • Degradation Analysis :
    • Accelerated Stability Testing : Store at 40°C/75% RH for 1 month. Monitor Boc group hydrolysis via TLC (silica gel, ethyl acetate/hexane) .
    • LC-MS : Identify degradation products (e.g., free amine or benzoic acid derivatives) .
  • Mitigation Strategies :
    • Low-Temperature Storage : Store at -20°C under argon to suppress thermal/oxidative degradation .
    • Lyophilization : Freeze-dry the compound to enhance shelf life .

Q. Table 2: Stability Data Under Different Conditions

ConditionDegradation RateMajor ProductReference
25°C, air15% loss in 30 daysFree amine
-20°C, Ar<5% loss in 6 monthsNone detected

Q. What experimental designs are recommended for studying its reactivity in aqueous media?

Methodological Answer:

  • pH-Dependent Studies : Prepare buffers (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy (λ = 270 nm for Boc group) .
  • Kinetic Analysis : Use pseudo-first-order conditions (excess buffer) to calculate rate constants.
  • Control for Organic Degradation : Include cooling systems (4°C) during prolonged experiments to minimize thermal decomposition .

Q. Critical Parameters :

  • Ionic strength (adjusted with NaCl).
  • Temperature control (±0.5°C) using a water bath .

Q. How to optimize purification for high-yield isolation of the compound?

Methodological Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for Boc-protected intermediates .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystallization. Yield improvements (70% → 85%) are achievable .
  • Troubleshooting Low Yields :
    • Check for Boc group cleavage (TLC monitoring).
    • Use scavengers (e.g., molecular sieves) to absorb residual water .

Q. What are the best practices for handling air-sensitive intermediates during synthesis?

Methodological Answer:

  • Inert Atmosphere : Conduct reactions in a glovebox (N₂/Ar) for moisture-sensitive steps (e.g., Boc deprotection with TFA) .
  • Schlenk Techniques : Use double-neck flasks for transfers under vacuum/N₂ .
  • Quenching Protocols : Neutralize acidic byproducts (e.g., TFA) with cold NaHCO₃ before extraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.